molecular formula C19H21NO4S B5701780 ethyl 2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

ethyl 2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B5701780
M. Wt: 359.4 g/mol
InChI Key: UOCNVQCZSCDXJB-UHFFFAOYSA-N
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Description

The compound ethyl 2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate belongs to a class of tetrahydrobenzothiophene derivatives characterized by a fused cyclohexene-thiophene core. Its structure features:

  • Ethyl ester group at position 3, contributing to lipophilicity and metabolic stability.
  • Phenoxyacetyl-substituted amino group at position 2, which modulates electronic and steric properties.

Properties

IUPAC Name

ethyl 2-[(2-phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4S/c1-2-23-19(22)17-14-10-6-7-11-15(14)25-18(17)20-16(21)12-24-13-8-4-3-5-9-13/h3-5,8-9H,2,6-7,10-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOCNVQCZSCDXJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, focusing on its antitumor properties, mechanisms of action, and other pharmacological activities.

Antitumor Activity

Recent studies have demonstrated that derivatives of benzothiophene, including this compound, exhibit promising antitumor activity.

  • Mechanism of Action :
    • The compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression. In vitro studies using MCF-7 breast cancer cells showed significant reductions in cell viability and increased apoptosis rates upon treatment with the compound at concentrations ranging from 23.2 to 49.9 μM .
    • In vivo studies further confirmed these findings, where tumor-bearing mice treated with the compound displayed a notable reduction in tumor mass compared to control groups .
  • Case Study :
    • A study evaluated the efficacy of the compound in a xenograft model of breast cancer. Mice treated with this compound showed a decrease in tumor volume by approximately 26.6% compared to untreated controls .
Treatment GroupTumor Volume (mm³)Percentage Reduction
Control30-
Compound2226.6%
5-FU (Standard)2033.3%

Other Pharmacological Activities

In addition to its antitumor properties, this compound has been investigated for other biological activities:

  • Analgesic Activity :
    • Compounds within the benzothiophene class have been noted for their analgesic effects. Studies utilizing the "hot plate" method indicated that certain derivatives exhibited analgesic activity surpassing standard analgesics like metamizole .
  • Antimicrobial Properties :
    • The compound has shown potential antimicrobial activity against various bacterial strains, indicating a broad spectrum of biological activity that could be harnessed for therapeutic applications .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Crystallographic Features

Core Conformation and Planarity
  • The tetrahydrobenzothiophene core adopts a half-chair conformation in most analogs, with disorder observed in cyclohexene methylene groups .
  • Planarity : The heterocyclic ring (S1/C8/C9/C10/C15) and substituent aromatic rings (e.g., phenyl, pyridine) exhibit dihedral angles of 1.25–8.61° , indicating near-planar alignment .
Hydrogen-Bonding Motifs
  • Intramolecular N–H⋯O bonds form S(6) ring motifs , stabilizing molecular conformation .
  • Intermolecular interactions : C–H⋯O bonds create supramolecular architectures (e.g., R₂²(16) rings in pyridine derivatives ).
Disorder and Crystallization
  • Ethyl ester groups and cyclohexene methylenes frequently exhibit positional disorder, resolved using SHELXL refinements .

Q & A

Q. What are the key synthetic routes for ethyl 2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step process:

  • Step 1 : Formation of the benzothiophene core via the Gewald reaction, using 2-aminothiophene derivatives and ketones under acidic conditions .
  • Step 2 : Introduction of the phenoxyacetyl group via nucleophilic acyl substitution, requiring anhydrous conditions and catalysts like DMAP to enhance reactivity .
  • Step 3 : Esterification at the 3-position using ethyl chloroformate in the presence of a base (e.g., triethylamine) . Optimization : Yield improvements (≥70%) are achieved by controlling temperature (0–5°C for acylation) and using high-purity solvents (e.g., dry THF). Purity is validated via HPLC (≥95% by area normalization) .

Q. Which spectroscopic techniques are critical for structural characterization, and how are discrepancies resolved?

  • NMR : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR identify substituent positions (e.g., phenoxyacetyl NH at δ 10.2 ppm, ethyl ester at δ 4.3 ppm). Anomalies in splitting patterns may indicate rotational isomerism, resolved by variable-temperature NMR .
  • FT-IR : Confirm functional groups (e.g., C=O stretch at 1720 cm1^{-1} for ester, 1650 cm1^{-1} for amide) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (calculated: 387.43 g/mol; observed: 387.42 ± 0.01) .

Q. What in vitro assays are suitable for preliminary biological screening?

  • Enzyme Inhibition : Use fluorogenic substrates (e.g., acetylcholinesterase or COX-2) with IC50_{50} determination via microplate readers .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2 or MCF-7) at concentrations of 1–100 µM, with cisplatin as a positive control .

Advanced Research Questions

Q. How do substituent variations (e.g., halogenation, alkylation) impact bioactivity?

  • Case Study : Replacing the 2-methylphenoxy group with 4-chloro-2-methylphenoxy (as in analog 354995-56-5 ) increases logP (3.5 vs. 2.8) and enhances cytotoxicity (IC50_{50}: 12 µM vs. 28 µM in HepG2) due to improved membrane permeability and target binding .
  • Methodology : Parallel synthesis of analogs followed by QSAR modeling (e.g., CoMFA) to correlate substituent electronic/steric effects with activity .

Q. How can computational methods predict binding modes and guide SAR studies?

  • Docking : Use AutoDock Vina to simulate interactions with COX-2 (PDB: 3LN1). The phenoxyacetyl group shows hydrogen bonding with Arg120, while the benzothiophene core occupies the hydrophobic pocket .
  • MD Simulations : GROMACS-based 100-ns simulations assess binding stability (RMSD < 2 Å after 50 ns) .

Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC50_{50} values)?

  • Variable Control : Standardize assay conditions (e.g., serum-free media, incubation time 48 h) to minimize batch effects.
  • Meta-Analysis : Compare data across studies using PubChem BioAssay (AID 1259351) and adjust for differences in cell viability protocols (e.g., resazurin vs. MTT) .

Methodological and Analytical Challenges

Q. How to address poor aqueous solubility during in vivo studies?

  • Formulation : Use β-cyclodextrin inclusion complexes (1:2 molar ratio) to improve solubility (from 0.05 mg/mL to 2.1 mg/mL) .
  • Surfactant-Based Delivery : Polysorbate 80 (0.5% w/v) in saline enhances bioavailability (AUC increased by 3.5× in rat models) .

Q. What analytical techniques detect degradation products under accelerated stability testing?

  • Forced Degradation : Expose to 40°C/75% RH for 4 weeks. LC-MS/MS identifies hydrolysis products (e.g., free carboxylic acid at m/z 359.38) .
  • ICH Guidelines : Validate stability-indicating methods per Q1A(R2), ensuring resolution of degradants ≥1.5 .

Comparative Structural Analysis

Q. How does this compound compare to structurally similar benzothiophene derivatives?

  • Analog (CAS 354995-56-5): The 6-ethyl substitution reduces steric hindrance, improving IC50_{50} against COX-2 by 40% compared to the parent compound .
  • Analog (CAS 1339642-87-3): Methyl ester at 3-position lowers metabolic stability (t1/2_{1/2} 1.2 h vs. 3.5 h for ethyl ester) due to esterase susceptibility .

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